3-(4-methyl-1-piperidinyl)-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide
Übersicht
Beschreibung
3-(4-methyl-1-piperidinyl)-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide is a synthetic compound that belongs to the class of benzothiophene derivatives. It is also known as TAK-063 and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
TAK-063 works by blocking the uptake of glycine by GlyT1, leading to an increase in the levels of glycine in the brain. This, in turn, enhances the activity of the NMDA receptor, leading to improved cognitive function. TAK-063 has also been found to have anxiolytic and antidepressant effects, which may be attributed to its ability to modulate the activity of the glutamatergic system.
Biochemical and Physiological Effects:
TAK-063 has been found to improve cognitive function in animal models of schizophrenia and cognitive impairment. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. TAK-063 has been found to be well-tolerated and safe in animal studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-063 is its high selectivity for GlyT1, which reduces the risk of off-target effects. TAK-063 has also been found to have a long half-life, which makes it suitable for once-daily dosing. However, one of the limitations of TAK-063 is its poor solubility, which may make it difficult to formulate for oral administration.
Zukünftige Richtungen
There are several future directions for the research on TAK-063. One area of interest is the potential use of TAK-063 in the treatment of cognitive impairment associated with aging and neurodegenerative diseases such as Alzheimer's disease. Another area of interest is the development of more potent and selective GlyT1 inhibitors based on the structure of TAK-063. Finally, the use of TAK-063 in combination with other drugs such as antipsychotics and antidepressants may also be explored for the treatment of various psychiatric disorders.
Conclusion:
In conclusion, TAK-063 is a synthetic compound that has shown promising therapeutic potential in various neurological disorders. Its mechanism of action involves blocking the uptake of glycine by GlyT1, leading to enhanced cognitive function. TAK-063 has several advantages such as high selectivity and once-daily dosing, but also has limitations such as poor solubility. Future research on TAK-063 may lead to the development of novel treatments for cognitive impairment and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
TAK-063 has been studied extensively for its potential therapeutic applications in various neurological disorders such as schizophrenia, depression, and anxiety. It has been found to be a potent and selective antagonist of the glycine transporter GlyT1, which plays a crucial role in regulating the levels of glycine in the brain. Glycine is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various cognitive processes such as learning and memory.
Eigenschaften
IUPAC Name |
3-(4-methylpiperidin-1-yl)-1,1-dioxo-N-phenyl-1-benzothiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-15-11-13-23(14-12-15)19-17-9-5-6-10-18(17)27(25,26)20(19)21(24)22-16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACJZIBZDWNTAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(S(=O)(=O)C3=CC=CC=C32)C(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.